molecular formula C11H5Br2F2NOS B14902516 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide

4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide

Cat. No.: B14902516
M. Wt: 397.04 g/mol
InChI Key: SQNFLFBDXHQLGF-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method involves the bromination of 2,5-difluorophenylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromo compound is then reacted with 2,5-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is primarily related to its ability to interact with specific molecular targets. In the context of its use as a DNA gyrase inhibitor, the compound binds to the DNA gyrase enzyme, inhibiting its activity and preventing DNA replication in bacteria . This mechanism is crucial for its potential antibacterial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the thiophene ring enhances its potential for various applications in organic electronics and pharmaceuticals .

Properties

Molecular Formula

C11H5Br2F2NOS

Molecular Weight

397.04 g/mol

IUPAC Name

4,5-dibromo-N-(2,5-difluorophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H5Br2F2NOS/c12-6-4-9(18-10(6)13)11(17)16-8-3-5(14)1-2-7(8)15/h1-4H,(H,16,17)

InChI Key

SQNFLFBDXHQLGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C2=CC(=C(S2)Br)Br)F

Origin of Product

United States

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